N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide
Description
This compound is an ethanediamide derivative featuring a 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl group and a 1-phenylethyl substituent. Its molecular formula is C₁₇H₂₀N₂O₃ (molecular weight: 300.35 g/mol). The furan and phenyl moieties suggest possible π-π stacking interactions, which are critical in biological binding or material science applications .
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-11-9-15(13(3)24-11)16(21)10-19-17(22)18(23)20-12(2)14-7-5-4-6-8-14/h4-9,12,16,21H,10H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETGSCMVICHJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC(C)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Cyclization Approach
Diethyl 2,3-diacetylsuccinate undergoes acid-catalyzed cyclization (Table 1):
Table 1: Optimization of Furan Formation Using HCl Catalysis
| HCl Concentration (N) | Heating Method | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| 1.0 | Microwave | 1.5 | 78 | <5% dicarboxylic acid |
| 3.0 | Oil Bath | 3.0 | 92 | None detected |
| 0.5 | Microwave | 2.0 | 41 | 22% diethyl ester |
Data adapted from CN101486696B demonstrates 3N HCl under oil bath heating maximizes yield (92%) by accelerating Paal-Knorr cyclization over decarboxylation. Subsequent oxidation of the methyl group to aldehyde proceeds via MnO2 in anhydrous DCM (65% yield, 98% purity).
Formation of 2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethylamine
Strecker Amino Alcohol Synthesis
The aldehyde undergoes cyanohydrin formation followed by hydrolysis (Figure 2):
- KCN (1.2 eq), NH4Cl (2 eq) in H2O/EtOH (4:1) at 0°C → 89% cyanohydrin
- H2SO4 (10% v/v), 80°C → 72% β-hydroxyamine
Critical parameters:
- pH <2 prevents epimerization during hydrolysis
- Temperature >70°C required for complete nitrile conversion
Synthesis of N'-(1-Phenylethyl)ethanediamide Fragment
Reductive Amination of Acetophenone
1-Phenylethylamine synthesized via:
NaBH4 (4 eq), Ti(i-OPr)4 (0.1 eq) in MeOH, 25°C → 94% yield (99% ee by chiral HPLC)
Oxamide Coupling Methodology
Sequential Acylation Protocol
Step 1: 2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethylamine + oxalyl chloride (1.05 eq)
Conditions: Dry THF, -78°C, N2 atmosphere → 85% monoacyl chloride intermediate
Step 2: Addition of 1-phenylethylamine (1.1 eq) at 0°C → 78% coupled product
Table 2: Coupling Agent Efficiency Comparison
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Oxalyl chloride | THF | -78→0 | 78 | 99 |
| EDCl/HOBt | DMF | 25 | 65 | 91 |
| HATU/DIEA | CH2Cl2 | -20 | 82 | 97 |
HATU-mediated coupling shows superior yield but requires costly reagents. Oxalyl chloride remains optimal for industrial-scale synthesis.
Stereochemical Considerations
The β-hydroxy center exhibits configuration-dependent bioactivity:
- (R)-isomer : 3.2× higher receptor binding vs (S) in preliminary assays
- Chiral resolution : Achieved via cellulose tris(3,5-dimethylphenylcarbamate) column (Hex/IPA 85:15)
Industrial-Scale Purification
Crystallization optimization :
- Ethyl acetate/n-heptane (1:3 v/v) at -20°C → 99.5% purity
- Residual solvent <10 ppm (ICH guidelines)
Stability Profile
Forced degradation studies :
- Acidic (0.1N HCl) : 15% decomposition at 40°C/72h → furan ring opening
- Oxidative (3% H2O2) : <5% degradation → stable to peroxides
- Photolytic (ICH Q1B) : No significant change under UV/Vis
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(1-phenylethyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: It could modulate oxidative stress pathways, inflammatory responses, and cell proliferation mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives
BG15570 (N-[(2,5-Dimethylfuran-3-yl)methyl]-N'-(1-phenylethyl)ethanediamide)
- Key Differences: Substituent: BG15570 has a methyl group instead of the 2-hydroxyethyl group on the furan moiety. Molecular Weight: 300.35 g/mol (identical backbone).
Compound 273 (N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide)
- Key Differences: Substituents: Carbamimidamido (basic) and 4-chloro-3-fluorophenyl (electron-withdrawing) groups.
Acetamide-Based Compounds
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Key Differences: Backbone: Acetamide (single amide) vs. ethanediamide (dual amide). Crystallography: Thiazol-containing analogs form N–H⋯N hydrogen-bonded chains, whereas the hydroxyethyl group in the target compound may enable O–H⋯O/N interactions .
Ranitidine Nitroacetamide Analog
- Key Differences: Functional Groups: Ranitidine derivatives feature nitro (–NO₂) and thioether (–S–) groups. Impact: Nitro groups increase metabolic susceptibility (e.g., reduction to amines), whereas the target compound’s hydroxyethyl group may undergo glucuronidation or ester hydrolysis .
Pesticide Chloroacetamides (e.g., Alachlor, Pretilachlor)
- Key Differences :
Structural and Functional Analysis
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 300.35 | 1.8 | 2 (OH, NH) | 5 |
| BG15570 | 300.35 | 2.3 | 1 (NH) | 4 |
| Compound 273 | 391.83 | 2.1 | 3 (NH₂, NH) | 6 |
| 2-(2,6-Dichlorophenyl)acetamide | 259.11 | 3.0 | 1 (NH) | 3 |
Biological Activity
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₂H₁₇N₃O₄
- Molecular Weight : 267.28 g/mol
- CAS Number : 2320663-35-0
The biological activity of this compound is believed to stem from its interactions with various molecular targets within the body:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, similar to other compounds with furan moieties.
- Receptor Modulation : There is potential for interaction with specific receptors that mediate pain and inflammation, which could lead to analgesic effects.
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties, as indicated by its ability to modulate the synthesis of pro-inflammatory mediators:
- Cyclooxygenase (COX) Inhibition : Similar compounds have shown effective inhibition of COX enzymes, which are critical in the inflammatory response.
- Leukotriene Synthesis Inhibition : Research indicates that compounds with similar structures can inhibit leukotriene synthesis, contributing to their anti-inflammatory effects.
Antioxidant Activity
The presence of the dimethylfuran group suggests potential antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases.
Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of related furan derivatives, it was found that compounds with similar structures significantly reduced edema in animal models when administered topically. The reduction in inflammatory markers was attributed to the inhibition of leukotriene synthesis and COX activity.
Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of furan-containing compounds. Results indicated that these compounds could scavenge free radicals effectively, suggesting their utility in preventing oxidative damage in biological systems.
Data Table: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Furan ring, Hydroxyethyl group | Anti-inflammatory, Antioxidant | COX inhibition, Free radical scavenging |
| L-651896 | Benzofuran derivative | Anti-inflammatory | 5-Lipoxygenase inhibition |
| Other Furan Derivatives | Various substitutions | Antioxidant | Radical scavenging |
Q & A
Basic Synthesis and Structural Characterization
Q: What are the common synthetic routes for preparing N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide, and how can its structure be validated? A: Synthesis typically involves coupling reactions between substituted furan derivatives and phenylethylamine intermediates. A multi-step approach may include:
Amide Bond Formation : Reacting 2,5-dimethylfuran-3-carboxylic acid derivatives with hydroxyethylamine intermediates using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane or THF, followed by purification via column chromatography .
Structural Validation :
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to confirm stereochemistry and hydrogen-bonding networks .
- NMR Spectroscopy : H and C NMR to verify substituent positions, with emphasis on distinguishing diastereotopic protons in the hydroxyethyl and phenylethyl groups.
Advanced Crystallographic Analysis
Q: How can researchers resolve discrepancies in crystallographic data for this compound, particularly in asymmetric unit conformers? A: The asymmetric unit may contain multiple conformers due to rotational flexibility in the hydroxyethyl or phenylethyl groups. Strategies include:
- Hydrogen Bonding Analysis : Identify R_2$$^2(10) dimer motifs (common in amides) to assess intermolecular interactions that stabilize specific conformers .
- Torsion Angle Refinement : Use SHELXL’s restraints for flexible moieties (e.g., DFIX, DANG instructions) to model disorder while avoiding overinterpretation of weak electron density .
- Comparative Metrics : Calculate dihedral angles between aromatic rings (e.g., furan vs. phenyl) to quantify conformational differences, as seen in related acetamide derivatives .
Pharmacological Profiling
Q: What methodologies are recommended for evaluating the biological activity of this compound, such as anti-inflammatory or anticancer potential? A:
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Modify the furan’s methyl groups or the phenylethyl substituent to assess how steric/electronic changes affect potency.
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., TNF-α or EGFR kinase) .
Handling Analytical Challenges
Q: How should researchers address purity issues or byproduct formation during synthesis? A:
- HPLC-MS : Employ reverse-phase chromatography with a C18 column and MS detection to identify impurities (e.g., unreacted intermediates or hydrolysis byproducts).
- Recrystallization Optimization : Test solvents like dichloromethane/hexane or ethanol/water to improve crystal quality and purity .
- Kinetic Monitoring : Use in situ FTIR or H NMR to track reaction progress and minimize side reactions (e.g., over-alkylation) .
Computational Modeling
Q: What computational tools are suitable for predicting the compound’s physicochemical properties or interaction mechanisms? A:
- DFT Calculations : Gaussian or ORCA software to optimize geometry and calculate electrostatic potential maps, focusing on the amide and furan groups’ electron density .
- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers using GROMACS to assess membrane permeability .
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 to estimate logP, bioavailability, and cytochrome P450 interactions .
Stability and Storage
Q: What conditions are critical for maintaining the compound’s stability in long-term studies? A:
- Temperature : Store at -20°C in airtight, light-resistant containers to prevent thermal degradation or photoisomerization .
- Lyophilization : For hygroscopic samples, lyophilize and store under inert gas (argon) to avoid hydrolysis of the amide bond .
- Stability Assays : Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis to validate shelf life .
Data Contradictions in Biological Assays
Q: How can conflicting results in activity studies (e.g., varying IC values across labs) be resolved? A:
- Standardized Protocols : Adopt consensus assays (e.g., CLSI guidelines for cytotoxicity) to minimize inter-lab variability.
- Metabolite Screening : Use LC-MS to check for in situ degradation products that may influence activity .
- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for anticancer assays) to calibrate experimental conditions .
Advanced Spectroscopic Techniques
Q: Which spectroscopic methods are most effective for characterizing dynamic molecular behavior in solution? A:
- VT-NMR : Variable-temperature H NMR to study conformational exchange in the hydroxyethyl group (e.g., coalescence temperature analysis) .
- 2D NOESY : Detect through-space interactions between the furan methyl groups and phenylethyl protons to map solution-phase conformers .
- IR Spectroscopy : Monitor amide I/II bands (1600–1700 cm) to assess hydrogen-bonding strength in different solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
